molecular formula C13H16O B15308308 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol

2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol

Cat. No.: B15308308
M. Wt: 188.26 g/mol
InChI Key: FSSPOJNMXZEXSF-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopentane ring fused to an indene moiety, with a hydroxyl group attached to the spiro carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol typically involves multi-step reactions. One common method includes the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized triphenylphosphanylidene-substituted 1’,3’-dihydrospiro[cyclopentane-1,2’-inden]-2-enes, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol can be compared with other spirocyclic compounds such as:

  • Spiro[cyclopentane-1,2’-indene]
  • Spiro[cyclohexane-1,1’-indene]
  • Spiro[cyclopentane-1,1’-tetrahydrofuran]

These compounds share the spirocyclic motif but differ in the ring sizes and functional groups attached. The unique structure of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol, particularly the presence of the hydroxyl group, imparts distinct reactivity and binding properties, making it valuable for specific applications .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-ol

InChI

InChI=1S/C13H16O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6,12,14H,3-4,7-9H2

InChI Key

FSSPOJNMXZEXSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C23)O

Origin of Product

United States

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